molecular formula C18H14FNO B8154691 4-(4-(Benzyloxy)phenyl)-2-fluoropyridine

4-(4-(Benzyloxy)phenyl)-2-fluoropyridine

Cat. No.: B8154691
M. Wt: 279.3 g/mol
InChI Key: ZMLDKWSSBOCULW-UHFFFAOYSA-N
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Description

4-(4-(Benzyloxy)phenyl)-2-fluoropyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a benzyloxyphenyl group and a fluorine atom

Preparation Methods

The synthesis of 4-(4-(Benzyloxy)phenyl)-2-fluoropyridine typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-benzyloxyphenol and 2-fluoropyridine.

    Reaction Conditions: The key step involves the nucleophilic aromatic substitution reaction where the benzyloxy group is introduced to the pyridine ring. This is often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Industrial Production: Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

4-(4-(Benzyloxy)phenyl)-2-fluoropyridine undergoes various chemical reactions:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

    Major Products: The major products depend on the specific reaction but can include substituted pyridines, amines, and benzoic acid derivatives.

Scientific Research Applications

4-(4-(Benzyloxy)phenyl)-2-fluoropyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-(Benzyloxy)phenyl)-2-fluoropyridine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

4-(4-(Benzyloxy)phenyl)-2-fluoropyridine can be compared with other similar compounds:

    Similar Compounds: Compounds such as 4-(4-(benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-one and 4-(benzyloxy)phenylacetic acid share structural similarities.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, chemical behavior, applications, and unique characteristics

Properties

IUPAC Name

2-fluoro-4-(4-phenylmethoxyphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO/c19-18-12-16(10-11-20-18)15-6-8-17(9-7-15)21-13-14-4-2-1-3-5-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLDKWSSBOCULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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